molecular formula C14H16N2 B2386256 N-(4-methylbenzyl)benzene-1,2-diamine CAS No. 99944-12-4

N-(4-methylbenzyl)benzene-1,2-diamine

Cat. No.: B2386256
CAS No.: 99944-12-4
M. Wt: 212.296
InChI Key: MQMINTXYPCQPQE-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)benzene-1,2-diamine is a derivative of benzene-1,2-diamine (ortho-phenylenediamine, OPD) where one amino group is substituted with a 4-methylbenzyl group. This substitution imparts distinct electronic and steric properties, influencing its reactivity, solubility, and applications.

Properties

IUPAC Name

2-N-[(4-methylphenyl)methyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMINTXYPCQPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Selectivity

The proposed mechanism involves acid-promoted cleavage of the azo bond, generating a diradical intermediate that recombines to form the diamine. Solvent polarity and proton availability dictate product distribution, with polar aprotic solvents stabilizing the diamine pathway. This method avoids transition metals, making it environmentally favorable but limited by the need for specialized azobenzene precursors.

Catalytic Hydrogenation of Nitroarenes

Hydrogenation is a cornerstone for aromatic amine synthesis. A patent by WO2012044758A1 details the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene to 2-methoxymethyl-1,4-benzenediamine using Pd/C under 2–3 bar H₂. Adapting this method, this compound could be synthesized via hydrogenation of 2-nitro-N-(4-methylbenzyl)aniline (Table 1).

Table 1: Hydrogenation Conditions for Nitroarene Reduction

Substrate Catalyst Solvent Pressure Yield Source
1-Benzylamino-4-nitrobenzene Pd/C Toluene 2–3 bar 85%
2-Nitro-N-(4-methylbenzyl)aniline* Pd/C Ethanol 3 bar 78%†

*Hypothetical example based on; †Theoretical yield.

Challenges in Regioselectivity

Hydrogenation of polynitroarenes risks over-reduction or incomplete selectivity. Protective group strategies, such as phthalimido protection (WO2017095677A1), could isolate reactive sites. For instance, protecting one amine in benzene-1,2-diamine before introducing the 4-methylbenzyl group via alkylation might improve regiocontrol.

Schiff Base Formation and Reduction

Schiff base intermediates enable precise functionalization of diamines. In a study by PMC3914097, N,N′-bis(diphenylmethyl)benzene-1,4-diamine was synthesized via TiCl₄-catalyzed Schiff base formation followed by reduction. Translating this to benzene-1,2-diamine:

  • Schiff Base Formation : React 4-methylbenzylamine with 2-nitrobenzaldehyde to form N-(4-methylbenzyl)-2-nitrobenzaldehyde imine.
  • Reduction : Use NaBH₄ or catalytic hydrogenation to reduce both the imine and nitro groups.

This method’s success hinges on steric effects and reducing agent compatibility.

Radical Bromination and Alkoxylation

WO2017095677A1 describes a multistep synthesis of 2-alkoxymethyl-1,4-benzenediamines involving bromination and methoxylation. While targeting a different isomer, the methodology is adaptable:

  • Bromination : Radical bromination of N-protected benzene-1,2-diamine at the benzylic position using N-bromosuccinimide (NBS) and AIBN.
  • Alkoxylation : Substitute bromine with 4-methylbenzyloxy via nucleophilic displacement.
  • Deprotection : Remove protective groups (e.g., phthalimide) under acidic or basic conditions.

Table 2: Radical Bromination Parameters

Parameter Range Optimal Value Source
Temperature 30–189°C 80–82°C
Catalyst AIBN 0.1 eq
Solvent CCl₄

Comparative Analysis of Synthetic Routes

Each method presents trade-offs:

  • Photoreduction : Metal-free but requires UV equipment.
  • Hydrogenation : Scalable but necessitates catalyst recycling.
  • Schiff Base Route : High regiocontrol but multi-step.
  • Radical Bromination : Flexible substitution but hazardous reagents.

Yield optimization studies suggest hydrogenation and photoreduction are most viable for industrial applications, while Schiff base methods suit lab-scale precision.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(4-methylbenzyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Compound Name Substituent Electronic Effect Key Properties Applications References
N-(4-Nitrobenzyl)benzene-1,2-diamine 4-Nitrobenzyl (NO₂) Electron-withdrawing Rigid, planar structure; forms stable metal complexes via chelation Catalysis, materials science
N-(2-Pyridyl)benzene-1,2-diamine 2-Pyridyl Electron-withdrawing (N) Forms intermolecular N–H⋯N hydrogen bonds; self-complementary dimers Crystal engineering, supramolecular
4-(5-Methyl-1H-benzimidazol-2-yl) derivatives Methyl (electron-donating) Electron-donating Enhanced reactivity in cyclocondensation; improved yields with aliphatic substrates Pharmaceutical intermediates
4-Fluorobenzene-1,2-diamine Fluorine (F) Electron-withdrawing Reduced reactivity in quinoxaline synthesis; requires harsh conditions Radiolabeling, drug development
N-(Diethylaminoethyl)-4-nitro derivatives Diethylaminoethyl Electron-donating (N) Increased solubility in polar solvents; potential for bioactivity Medicinal chemistry
Key Observations:
  • Electron-donating groups (e.g., methyl, benzyl) enhance reactivity in condensation reactions, particularly with aliphatic diketones, as seen in quinoxaline synthesis .
  • Electron-withdrawing groups (e.g., nitro, fluorine) stabilize metal complexes (e.g., Schiff base ligands) but reduce reaction rates in organic transformations .
  • Aromatic substituents (e.g., pyridyl, nitrobenzyl) facilitate supramolecular interactions (hydrogen bonding, π-stacking) critical for crystal engineering .

Stability and Functional Utility

  • Metal Coordination : Nitro- and pyridyl-substituted diamines act as bidentate ligands for transition metals (e.g., Cu, Pd), whereas methylbenzyl derivatives may prioritize organic reactivity over chelation .
  • Thermal Stability: Electron-withdrawing substituents (e.g., NO₂) improve thermal stability in metal complexes, advantageous for catalytic applications under high temperatures .

Contradictions and Context-Dependent Behavior

  • Nitro Groups: While beneficial for metal complex stability , they reduce reaction rates in quinoxaline synthesis compared to electron-donating groups .
  • Fluorine Substitution : Enhances metabolic stability in pharmaceuticals but complicates synthesis due to reduced nucleophilicity .

Q & A

Q. What are the common synthetic routes for N-(4-methylbenzyl)benzene-1,2-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Nitration : Introduce nitro groups to benzene rings under acidic conditions (e.g., HNO₃/H₂SO₄).

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ to convert nitro groups to amines.

Alkylation : React with 4-methylbenzyl halides in the presence of a base (e.g., K₂CO₃) to attach the benzyl group.

  • Optimization : Adjust solvent polarity (e.g., DMF for alkylation) and temperature (e.g., 80–100°C for nitro reduction). Yields vary with stoichiometry; excess benzyl halide (1.2–1.5 eq.) improves alkylation efficiency .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :
  • ¹H NMR :
  • Aromatic protons: Two doublets (δ 6.5–7.2 ppm) for ortho-diamine substitution.
  • Benzyl CH₂: Singlet at δ 4.3–4.5 ppm (split if diastereomers exist).
  • Methyl group: Singlet at δ 2.3–2.5 ppm.
  • IR : N-H stretches (3350–3450 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • Comparison : Analogs with trifluoromethyl or morpholine groups show distinct shifts (e.g., CF₃ at δ 110–120 ppm in ¹⁹F NMR) .

Q. What factors influence the stability of this compound in solution?

  • Methodological Answer :
  • Oxidation : Protect from air by using inert atmospheres (N₂/Ar) and adding antioxidants (e.g., BHT).
  • pH : Store in mildly acidic conditions (pH 4–6) to prevent deamination.
  • Solvent : Use aprotic solvents (e.g., DMSO, DMF) to avoid nucleophilic degradation.
  • Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration/alkylation steps be addressed during synthesis?

  • Methodological Answer :
  • Directed Metallation : Use directing groups (e.g., -NH₂) to control nitration sites.
  • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during alkylation.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive positions .
  • Example : In analogs like N-(3-chlorobenzyl) derivatives, meta-substitution dominates due to steric and electronic effects .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement, leveraging restraints for disordered groups (e.g., benzyl CH₂).
  • Validation : Cross-check with Mercury’s Hirshfeld surface analysis to validate hydrogen bonding and packing motifs.
  • Twinned Data : Apply twin-law corrections (e.g., BASF parameter in SHELXL) for non-merohedral twinning .
  • Case Study : N,N’-Bis(2-fluorobenzyl) analogs required anisotropic displacement parameters (ADPs) to resolve thermal motion discrepancies .

Q. How can computational methods predict biological activity or reactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., acetylcholinesterase).
  • QSAR Models : Correlate Hammett constants (σ) of substituents with bioactivity (e.g., IC₅₀ values).
  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian to assess nucleophilic/electrophilic sites .

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